butyl 4-[3-[2-(dimethylamino)ethoxy]indazol-1-yl]benzoate
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Overview
Description
Butyl 4-[3-[2-(dimethylamino)ethoxy]indazol-1-yl]benzoate is a synthetic organic compound with the molecular formula C22H27N3O3 It is known for its complex structure, which includes an indazole ring, a benzoate ester, and a dimethylaminoethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 4-[3-[2-(dimethylamino)ethoxy]indazol-1-yl]benzoate typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.
Introduction of the Dimethylaminoethoxy Group: This step involves the reaction of the indazole derivative with 2-(dimethylamino)ethanol under suitable conditions, often using a base such as sodium hydride or potassium carbonate.
Esterification: The final step is the esterification of the resulting compound with butyl benzoate, typically using a catalyst such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Butyl 4-[3-[2-(dimethylamino)ethoxy]indazol-1-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups replacing the dimethylamino group.
Scientific Research Applications
Butyl 4-[3-[2-(dimethylamino)ethoxy]indazol-1-yl]benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of butyl 4-[3-[2-(dimethylamino)ethoxy]indazol-1-yl]benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Butyl 4-[3-[2-(dimethylamino)ethoxy]indazol-1-yl]benzoate can be compared with similar compounds such as:
Butyl 4-[3-[2-(diethylamino)ethoxy]indazol-1-yl]benzoate: Similar structure but with a diethylamino group instead of a dimethylamino group, leading to different chemical and biological properties.
Methyl 4-((3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl)benzoate: Different core structure but similar ester functionality, used in different applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Properties
CAS No. |
20954-12-5 |
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Molecular Formula |
C22H27N3O3 |
Molecular Weight |
381.5 g/mol |
IUPAC Name |
butyl 4-[3-[2-(dimethylamino)ethoxy]indazol-1-yl]benzoate |
InChI |
InChI=1S/C22H27N3O3/c1-4-5-15-28-22(26)17-10-12-18(13-11-17)25-20-9-7-6-8-19(20)21(23-25)27-16-14-24(2)3/h6-13H,4-5,14-16H2,1-3H3 |
InChI Key |
VZXXAZKSJMKSPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)N2C3=CC=CC=C3C(=N2)OCCN(C)C |
Origin of Product |
United States |
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